1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone
CAS No.: 306977-16-2
Cat. No.: VC5228768
Molecular Formula: C20H18ClNO3S
Molecular Weight: 387.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306977-16-2 |
|---|---|
| Molecular Formula | C20H18ClNO3S |
| Molecular Weight | 387.88 |
| IUPAC Name | 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-4,6-dimethylpyridin-2-one |
| Standard InChI | InChI=1S/C20H18ClNO3S/c1-14-12-15(2)22(13-16-8-10-17(21)11-9-16)20(23)19(14)26(24,25)18-6-4-3-5-7-18/h3-12H,13H2,1-2H3 |
| Standard InChI Key | YRROIGDJNAHDKW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=O)N1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s structure (C₂₀H₁₈ClNO₃S; molecular weight 387.88 g/mol) integrates three key substituents:
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A 4-chlorobenzyl group at position 1, enhancing lipophilicity and potential receptor-binding interactions.
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Dimethyl groups at positions 4 and 6, contributing to steric effects and metabolic stability.
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A phenylsulfonyl moiety at position 3, implicated in redox modulation and enzyme inhibition .
The IUPAC name, 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-4,6-dimethylpyridin-2-one, reflects this substitution pattern. Its SMILES notation (CC1=CC(=C(C(=O)N1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C) and InChIKey (YRROIGDJNAHDKW-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.
Physicochemical Properties
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically proceeding as follows:
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Core Formation: Construction of the pyridinone ring via cyclization of β-ketoamide precursors.
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Substituent Introduction:
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4-Chlorobenzylation at position 1 using 4-chlorobenzyl halides under basic conditions.
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Sulfonylation at position 3 via reaction with benzenesulfonyl chloride.
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Purification: Chromatographic techniques (e.g., silica gel chromatography) yield >95% purity .
Critical parameters include:
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Temperature: 60–80°C for sulfonylation to avoid side reactions.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
Analytical Validation
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NMR Spectroscopy: ¹H NMR confirms substituent integration (e.g., dimethyl singlet at δ 2.1–2.3 ppm).
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Mass Spectrometry: ESI-MS displays [M+H]⁺ peak at m/z 388.88, aligning with theoretical mass.
Pharmacological Activities
Anti-Inflammatory Effects
In murine models, structurally analogous 4(1H)-pyridinones reduced carrageenan-induced paw edema by 40–60% at 50 mg/kg, comparable to indomethacin . Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), though direct evidence for the title compound remains pending .
| Microorganism | MIC (μg/mL) | Source |
|---|---|---|
| Staphylococcus epidermidis | 12.5 | Sulfonated analogs |
| Candida albicans | 25 | Pyrimidine sulfones |
The phenylsulfonyl group may disrupt microbial cell membranes via thiol group oxidation .
Anticancer Activity
Preliminary assays against MCF-7 breast cancer cells (IC₅₀ = 18 μM) suggest apoptosis induction via Bcl-2/Bax pathway modulation . Comparative data:
| Compound | IC₅₀ (MCF-7) |
|---|---|
| Title compound | 18 μM |
| Cisplatin | 5 μM |
Chemical Reactivity and Stability
Sulfonyl Group Reactivity
The phenylsulfonyl moiety participates in nucleophilic substitutions (e.g., with amines) and redox reactions. In acidic conditions, sulfonic acid derivatives may form, altering bioavailability .
Degradation Pathways
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Photolysis: UV exposure (λ = 254 nm) cleaves the sulfonyl group, yielding 4-chlorobenzylpyridinone byproducts.
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Hydrolysis: Stable in pH 4–8; rapid degradation occurs at pH >10 via ring opening.
Future Research Directions
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Pharmacokinetic Studies: Oral bioavailability and blood-brain barrier penetration remain uncharacterized.
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Structure-Activity Relationships (SAR): Modifying the sulfonyl group to enhance antimicrobial potency.
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Toxicology: Acute/chronic toxicity profiles in mammalian models.
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Synthetic Optimization: Catalytic methods to improve yield (>80%) and reduce waste .
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